Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 5th position, and an ethyl ester group at the 3rd position of the quinoline ring
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a broad spectrum of biological activities . They are often used in the synthesis of various pharmaceuticals due to their ability to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that quinoline derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitrobenzotrifluoride with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or tetrahydrofuran to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Ester Hydrolysis: 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-chloroquinoline-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 5-(trifluoromethyl)quinoline-3-carboxylate: Lacks the chloro group, leading to variations in reactivity and applications.
4-Chloro-5-(trifluoromethyl)quinoline-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.
The presence of both chloro and trifluoromethyl groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous for various applications.
Properties
IUPAC Name |
ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)7-6-18-9-5-3-4-8(13(15,16)17)10(9)11(7)14/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBKHXKUSCFHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2N=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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